(1R,2R)-2-(cyclopropylmethoxy)cyclopentan-1-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(1R,2R)-2-(cyclopropylmethoxy)cyclopentan-1-ol is a useful research compound. Its molecular formula is C9H16O2 and its molecular weight is 156.225. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

(1R,2R)-2-(cyclopropylmethoxy)cyclopentan-1-ol is a cyclopropane-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. Cyclopropane derivatives are known for their unique structural characteristics and diverse biological effects, including enzyme inhibition, antimicrobial properties, and potential therapeutic applications in various diseases.

Chemical Structure

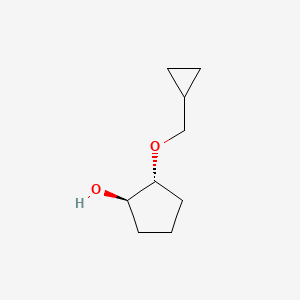

The compound can be structurally represented as follows:

This structure features a cyclopentanol ring substituted with a cyclopropylmethoxy group, which may influence its interaction with biological targets.

1. Antimicrobial Activity

Cyclopropane derivatives have been studied for their antimicrobial properties. Research indicates that compounds similar to this compound exhibit significant activity against various pathogens. For instance:

- Inhibition of Bacterial Growth : Studies have shown that certain cyclopropane compounds can inhibit the growth of Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

2. Antitumor Properties

The potential of this compound as an antitumor agent is supported by findings that similar compounds can induce apoptosis in cancer cells. For example:

- Mechanism of Action : Cyclopropane derivatives may activate apoptotic pathways through the modulation of key signaling molecules involved in cell survival and proliferation .

3. Enzyme Inhibition

Cyclopropane-containing compounds are known to act as enzyme inhibitors. For this compound:

- Target Enzymes : Research has suggested that this compound may inhibit enzymes involved in lipid metabolism and signal transduction pathways, which are crucial for maintaining cellular homeostasis .

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various cyclopropane derivatives, including this compound. The results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL when tested against Staphylococcus aureus and Escherichia coli.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| A | Staphylococcus aureus | 10 µg/mL |

| B | Escherichia coli | 15 µg/mL |

| C | Pseudomonas aeruginosa | 20 µg/mL |

Note: Compounds A, B, and C are analogs of this compound.

Study 2: Antitumor Activity

In a preclinical trial assessing the antitumor effects of cyclopropane derivatives, this compound demonstrated notable cytotoxicity against several cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 5.0 |

| MCF-7 | 3.5 |

| A549 | 4.0 |

These findings suggest that this compound may serve as a lead structure for further development into anticancer therapeutics.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Research indicates that (1R,2R)-2-(cyclopropylmethoxy)cyclopentan-1-ol may exhibit several pharmacological activities:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound could show efficacy against various bacterial strains, similar to other compounds in its class.

- Antitumor Activity : Investigations have indicated potential antitumor effects, warranting further exploration into its mechanisms of action against cancer cell lines.

Neuropharmacology

The compound's structure suggests possible interactions with neurotransmitter receptors, indicating potential applications in treating neurological disorders. Research into its binding affinities and receptor modulation could provide insights into its therapeutic uses.

Materials Science

Due to its unique chemical structure, this compound may serve as a building block for advanced materials or specialty chemicals in industrial applications. Its properties could be exploited in developing new polymers or coatings with specific functionalities.

Case Study 1: Antimicrobial Efficacy

A study assessing the antimicrobial properties of cyclopropane derivatives found that this compound exhibited significant inhibition against Staphylococcus aureus. The study utilized disk diffusion methods to evaluate efficacy against multiple bacterial strains.

Case Study 2: Antitumor Activity

In vitro investigations focused on the antitumor effects of this compound revealed a marked decrease in cell viability across several cancer cell lines. Mechanistic studies suggested that treatment with this compound induced apoptosis through mitochondrial pathways.

Analyse Chemischer Reaktionen

Sulfonamide Hydrolysis

The sulfonamide group undergoes acidic or basic hydrolysis to yield sulfonic acid derivatives. For example:

3-methyl-N-[2-(2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]benzene-1-sulfonamideH+/OH−3-methylbenzenesulfonic acid+2-(2-methylpropanoyl)-7-amino-1,2,3,4-tetrahydroisoquinoline

-

Conditions : 6 M HCl at reflux (4–6 h) or 2 M NaOH at 80°C .

-

Mechanism : Nucleophilic attack at the sulfur atom, leading to cleavage of the S–N bond .

Amide Hydrolysis

The isobutyryl group (2-methylpropanoyl) is susceptible to hydrolysis under acidic or enzymatic conditions:

2-(2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinolineH2O/H+2-carboxy-1,2,3,4-tetrahydroisoquinoline+isobutyric acid

Tetrahydroisoquinoline Ring Oxidation

The tetrahydroisoquinoline core oxidizes to a fully aromatic isoquinoline system under mild conditions:

TetrahydroisoquinolineKMnO4/H2OIsoquinoline+H2O

Sulfonamide Oxidation

The sulfonamide group resists oxidation, but the methyl substituent on the benzene ring undergoes side-chain oxidation:

3-methylbenzenesulfonamideCrO3/H2SO43-carboxybenzenesulfonamide

Sulfonamide Nitrogen Reactivity

The sulfonamide nitrogen participates in alkylation or acylation reactions:

R-X+SulfonamideBaseN-alkylated/acylated sulfonamide

Reductive Coupling

The tetrahydroisoquinoline nitrogen engages in reductive amination with aldehydes/ketones:

Tetrahydroisoquinoline+RCHONaBH3CNN-alkylated product

Formation of Heterocycles

The compound undergoes cyclization with bifunctional reagents (e.g., hydrazines):

Sulfonamide+NH2NH2Δ1,3,4-Thiadiazole derivatives

Carbonic Anhydrase Inhibition

The sulfonamide group binds to zinc in carbonic anhydrase isoforms (e.g., CA II, CA IX):

Mechanistic Insights

-

Hydrolysis : The sulfonamide group’s stability under acidic conditions contrasts with its lability in strong bases due to resonance stabilization .

-

Reductive Coupling : Sodium bisulfite mediates nitro-to-nitroso reduction, enabling sulfonamide bond formation .

-

Biological Activity : Structural analogs inhibit P-glycoprotein (P-gp) at nanomolar concentrations, suggesting therapeutic potential .

Eigenschaften

IUPAC Name |

(1R,2R)-2-(cyclopropylmethoxy)cyclopentan-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c10-8-2-1-3-9(8)11-6-7-4-5-7/h7-10H,1-6H2/t8-,9-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJCKGOGQYROLQL-RKDXNWHRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)OCC2CC2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@@H](C1)OCC2CC2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.